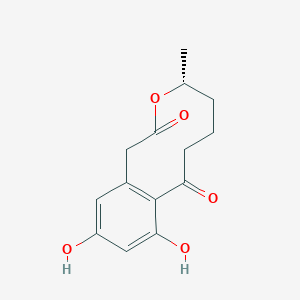![molecular formula C15H20N2O B1203299 (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermospine is an alkaloid.
Aplicaciones Científicas De Investigación
Photophysical Properties and Metal Ion Binding
The compound (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one has been utilized in the study of fluorescent devices for protons and metal ions. Tamayo et al. (2005) synthesized and characterized new fluorescent systems that included similar macrocyclic ligands. These systems, which integrated pyridil-thioether-containing macrocycles and an anthracene moiety, showed significant changes in their absorption and emission spectra upon the addition of metal ions like Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) (Tamayo et al., 2005).
Synthesis and Structural Analysis
The synthesis of related compounds, such as heptacyclo[7.7.0.02,6.03,15.04,12.05,10.011,16]-hexadeca-7,13-diene, has been documented. Barden and Paddonrow (1988) described the three-step synthesis process from a known diketone, highlighting the compound's novel dimer structure and perpendobiplanar D2d symmetry (Barden & Paddonrow, 1988).
Interaction with Mercury(II)
Tamayo et al. (2007) explored the complexation properties of similar macrocyclic ligands with Hg(II). Their research involved determining the stoichiometries of formed species and analyzing the fluorescent quenching of emissions upon Hg(II) addition. The study provided valuable insights into the ligand's metal ion binding capabilities and its potential applications in analytical chemistry (Tamayo et al., 2007).
Visible Light Sensitivity
Muramatsu, Toyota, and Suzuki (2005) reported on a cyclomer and its tautomeric dispiro compound formed from bispyridinyl diradical. Their study indicated that the cyclomer undergoes a photochemical reaction under visible light, leading to its valence tautomer with a dispiro structure. This research highlights the sensitivity of similar compounds to visible light and their potential applications in photophysics (Muramatsu, Toyota, & Suzuki, 2005).
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13-/m0/s1 |
Clave InChI |
FQEQMASDZFXSJI-XQQFMLRXSA-N |
SMILES isomérico |
C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Sinónimos |
thermospine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


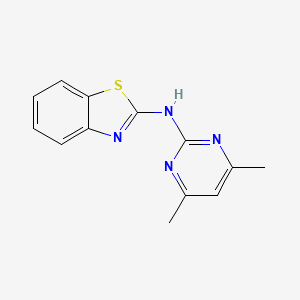
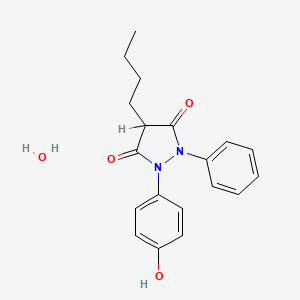
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)

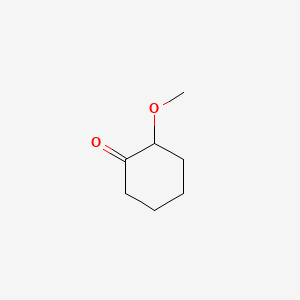
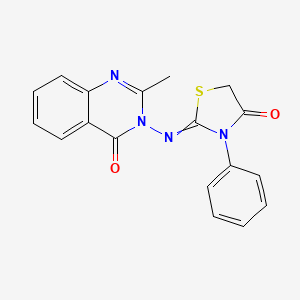

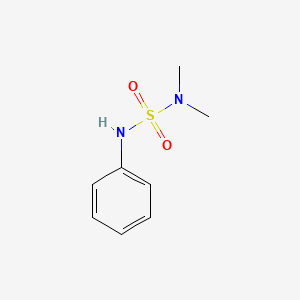
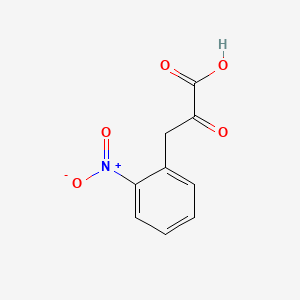
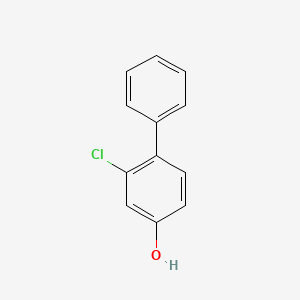

![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)
![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
